What exactly is Actinomycin D?
Dactinomycin D, also called actinomycin, is a chemotherapy drug used to treat many kinds of cancer. Actinomycin D is a metabolite found in Streptomyces parvulus. Actinomycin D binds to the GpC DNA steps. Actinomycin D acts as an antibiotic and is more efficient against gram-positive bacteria than against gram-negative. Actinomycin D can trigger apoptosis of various cells, such as prostate cancer and lung lines, as well as human blood lymphocytes, among other things. In research, the results have shown that Actinomycin D elevates p53 expression, which results in the growth of the PUMAa/b (the upregulated p53 modulator of Apoptosis Protein (PUMA). Actinomycin D can also induce tumor necrosis factor-related apoptosis-inducing-lig (TRAIL)-induced caspase-dependent and independent apoptosis. This can be caused by Wilms's tumor, rhabdomyoma Ewing's Sarcoma, trophoblastic Neoplasm in testicular cancer, and some forms of ovarian cancer. It is administered by injecting it into the vein.
Effects of Actinomycin D
Actinomycin is a clear, yellowish liquid administered intravenously and most commonly used in the treatment of various cancers, including Gestational; trophoblastic neoplasia; Wilms' tumor; Rhabdomyosarcoma; Ewing's sarcoma; Malignant hydatidiform mole.
Sometimes it will be combined with other drugs in chemotherapy regimens, like the VAC regimen (with vincristine and cyclophosphamide) for treating rhabdomyosarcoma and Ewing's sarcoma.
It can also be used as a radiosensitizer as an adjunct to radiotherapies since it may increase the radiosensitivity of cancer cells by preventing the repair of damage caused by radiation and slow the development of compensatory hyperplasia, which occurs after radiation.
Action of ActinomycinD
In cell biology, actinomycin D is shown to possess the capability of inhibiting transcription. Actinomycin D does this by binding DNA to the transcription initiation complex and inhibiting the lengthening of the RNA chain through the RNA polymerase.
The History of Actinomycin D
Actinomycin D was the first antibiotic that was shown to have anti-cancer effects. Selman Waksman discovered it along with his colleague H. Boyd Woodruff in 1940. It was accepted by the U.S. Food and Drug Administration (FDA) on December 10, 1964.
The Actinomycin D research uses
Actinomycin D inhibited the respiration process and anaerobic glycolysis of leukemic human Leukocytes and decreased the amount of adenosine triphosphate in the cells. Inhibitory effects on respiration as well as on RNA synthesizing cannot be separated from one another in an extensive range of concentrations. Actinomycin D also affected the synthesis of proteins, possibly because it reduced the availability of adenosine triphosphate and slowed messenger RNA.
Since actinomycin can bind DNA duplexes, it can also hinder DNA replication. However, other chemical compounds like hydroxyurea, for instance, are better suited to usage in laboratories for their ability to inhibit DNA synthesizing.
Actinomycin D and its fluorescent derivative 7-aminoactinomycin D (7-AAD) are used as stains for flow cytometry and microscopy applications. They can bind these compounds to GC-rich DNA strings, making them excellent indicators for DNA. 7-AAD binds to single-stranded DNA. Therefore, it is an effective tool for determining the apoptosis process and separating dead cells from living ones.